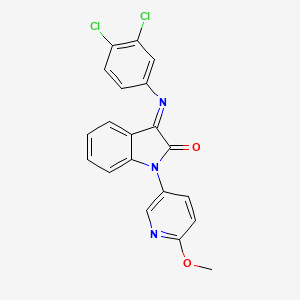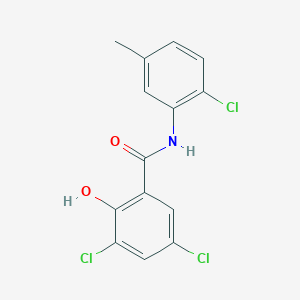
3,5-dichloro-N-(2-chloro-5-methylphenyl)-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BVT173187 is a synthetic organic compound known for its role as an inhibitor of neutrophil formyl peptide receptors (FPR1). The compound’s IUPAC name is 3,5-dichloro-N-(2-chloro-5-methylphenyl)-2-hydroxybenzamide . It has been studied for its potential therapeutic applications in reducing injuries related to inflammatory diseases such as asthma, rheumatoid arthritis, Alzheimer’s disease, and cardiovascular diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BVT173187 involves multiple steps, starting with the preparation of the core benzamide structureSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of BVT173187 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and scalability. Quality control measures are implemented to monitor the purity and potency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
BVT173187 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the benzamide structure.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
BVT173187 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in modulating immune responses by inhibiting neutrophil formyl peptide receptors.
Industry: Utilized in the development of new drugs and as a reference compound in pharmaceutical research.
Mecanismo De Acción
BVT173187 exerts its effects by inhibiting neutrophil formyl peptide receptors (FPR1). This inhibition prevents the activation of neutrophils, which are immune cells involved in inflammatory responses. By blocking FPR1, BVT173187 reduces the recruitment and activation of neutrophils at sites of inflammation, thereby mitigating tissue damage and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to BVT173187 include other FPR1 inhibitors such as:
Cyclosporine H: Another FPR1 inhibitor with a different chemical structure.
N-Formylmethionine-leucyl-phenylalanine (fMLF): A peptide that acts as an FPR1 agonist but can be modified to create inhibitors.
Uniqueness
BVT173187 is unique due to its non-peptide structure, which offers advantages in terms of stability and bioavailability compared to peptide-based inhibitors. Its specific inhibition of FPR1 makes it a valuable tool in studying neutrophil-mediated inflammatory responses and developing new therapeutic strategies .
Propiedades
Fórmula molecular |
C14H10Cl3NO2 |
|---|---|
Peso molecular |
330.6 g/mol |
Nombre IUPAC |
3,5-dichloro-N-(2-chloro-5-methylphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C14H10Cl3NO2/c1-7-2-3-10(16)12(4-7)18-14(20)9-5-8(15)6-11(17)13(9)19/h2-6,19H,1H3,(H,18,20) |
Clave InChI |
UCOQCHLODZCXRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772680.png)
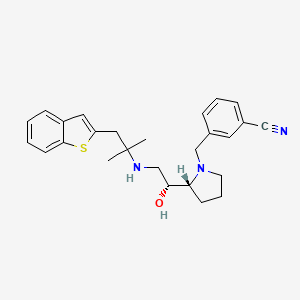
![(1R,2R,4R,5R)-5-[[9-methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B10772700.png)
![5-(3-(4-(2,3-Dichlorophenyl)piperidin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10772701.png)
![N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide](/img/structure/B10772708.png)
![3-(2-Chloro-6-methylphenyl)-1-[1,2-di(phenyl)ethyl]thiourea](/img/structure/B10772713.png)
![7-[(1R,2R,3R,5S)-2-[(3R)-4-(3-chlorophenoxy)-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B10772716.png)
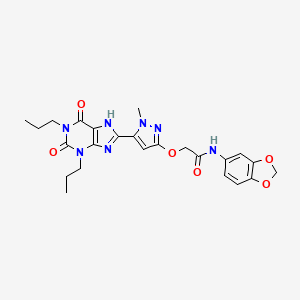


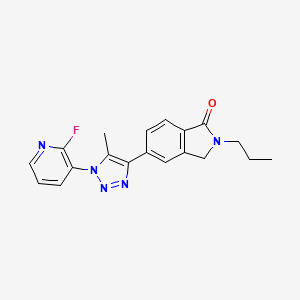
![5-cyclohexyl-2,2-difluoro-3-hydroxy-N-(2-methylbutyl)-4-[2-[[2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoylamino]pentanamide](/img/structure/B10772752.png)
![3-[[2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carbonyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B10772755.png)
